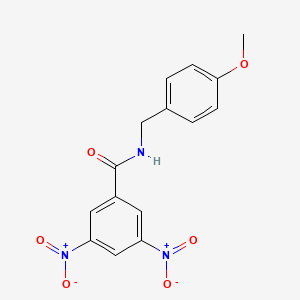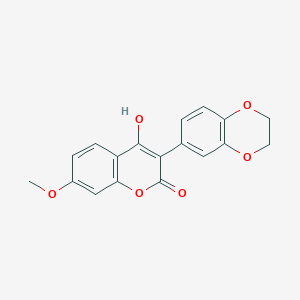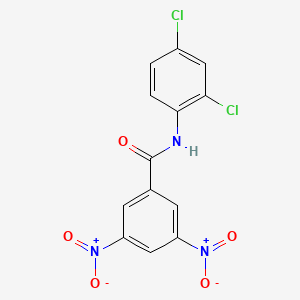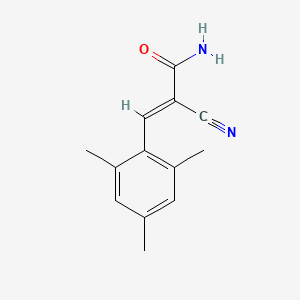
N'-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring, a phenyl group, and a chloro-substituted propenylidene moiety. Its molecular formula is C24H17ClN4O, and it has a molecular weight of approximately 412.87 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation of 2-phenyl-4-quinolinecarbohydrazide with 2-chloro-3-phenyl-2-propenal. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group in the propenylidene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives with hydrogenated functional groups.
Substitution: Substituted quinoline derivatives with new functional groups replacing the chloro group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes or by binding to specific enzymes or receptors.
類似化合物との比較
N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide can be compared with other similar compounds, such as:
N’-(2-Chloro-3-phenyl-2-propenylidene)nicotinohydrazide: Similar structure but with a nicotinohydrazide moiety instead of a quinoline ring.
N’-(2-Chloro-3-phenyl-2-propenylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide: Contains a pyrazole ring instead of a quinoline ring.
N’-(2-Chloro-3-phenyl-2-propenylidene)-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide: Features a methoxy-naphthyl group in place of the quinoline ring.
These compounds share some structural similarities but differ in their specific functional groups and ring systems, which can lead to variations in their chemical reactivity and biological activities.
特性
分子式 |
C25H18ClN3O |
|---|---|
分子量 |
411.9 g/mol |
IUPAC名 |
N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H18ClN3O/c26-20(15-18-9-3-1-4-10-18)17-27-29-25(30)22-16-24(19-11-5-2-6-12-19)28-23-14-8-7-13-21(22)23/h1-17H,(H,29,30)/b20-15-,27-17+ |
InChIキー |
FQNKXRZCAOLXES-HCLFYSKESA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)\Cl |
正規SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989721.png)


![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide](/img/structure/B11989749.png)



![2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B11989771.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989793.png)
![4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11989799.png)
![(5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11989803.png)
![Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11989810.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11989811.png)
